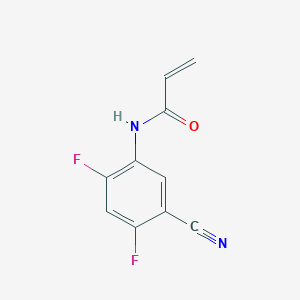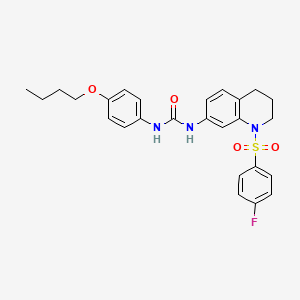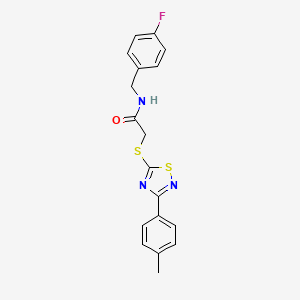
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide, also known as CDDO or bardoxolone methyl, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide exerts its effects through the activation of various cellular pathways, including the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxification genes. N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide also modulates the activity of transcription factors such as NF-κB and STAT3, which play key roles in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Additionally, N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has been shown to improve insulin sensitivity and glucose metabolism, reduce oxidative stress, and promote wound healing.
Advantages and Limitations for Lab Experiments
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide also has some limitations, including its relatively high cost and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide, including its use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide and its potential effects on other cellular pathways. Finally, the development of novel derivatives of N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide with improved pharmacological properties may lead to the development of more effective therapies.
Synthesis Methods
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide can be synthesized through a multi-step process involving the oxidation of betulinic acid, a naturally occurring triterpenoid. The resulting compound is then subjected to various chemical reactions to produce N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide in its final form. This synthesis method has been optimized to produce high yields of pure N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide, making it a viable option for large-scale production.
Scientific Research Applications
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammatory disorders. In preclinical studies, N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. Additionally, N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In inflammatory disorders, N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
N-(5-cyano-2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c1-2-10(15)14-9-3-6(5-13)7(11)4-8(9)12/h2-4H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXYWOZMIGMPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C(=C1)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Cyano-2,4-difluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)


![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)
![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)
![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)
![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)